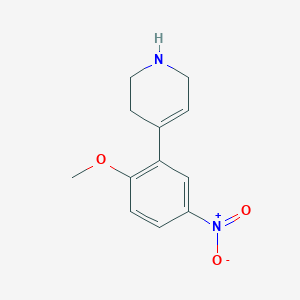
4-(2-Methoxy-5-nitrophenyl)-1,2,3,6-tetrahydropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Methoxy-5-nitrophenyl)-1,2,3,6-tetrahydropyridine is an organic compound that features a tetrahydropyridine ring substituted with a 2-methoxy-5-nitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxy-5-nitrophenyl)-1,2,3,6-tetrahydropyridine typically involves the reaction of 2-methoxy-5-nitrobenzaldehyde with a suitable amine under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a palladium catalyst. The reaction conditions generally include:
- Solvent: Methanol or ethanol
- Temperature: Room temperature to 50°C
- Reaction time: 2-6 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.
化学反応の分析
Types of Reactions
4-(2-Methoxy-5-nitrophenyl)-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) over palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) in aprotic solvents like tetrahydrofuran (THF).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-(2-Methoxy-5-nitrophenyl)-1,2,3,6-tetrahydropyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-(2-Methoxy-5-nitrophenyl)-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved in its action include signal transduction pathways that regulate cellular processes such as proliferation, apoptosis, and inflammation.
類似化合物との比較
Similar Compounds
- 2-Methoxy-4-nitrophenyl isothiocyanate
- 2-Methoxy-5-nitrophenol
- 4-(2-Methoxy-5-nitrophenyl)-1,2,3,6-tetrahydropyridine derivatives
Uniqueness
This compound is unique due to its tetrahydropyridine ring structure combined with the 2-methoxy-5-nitrophenyl group This combination imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds
生物活性
4-(2-Methoxy-5-nitrophenyl)-1,2,3,6-tetrahydropyridine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C20H16FN5O3
- Molecular Weight : 393.37 g/mol
- CAS Number : 1421372-94-2
- Structure : The compound features a tetrahydropyridine ring substituted with a methoxy and nitro group on the phenyl ring.
Anticancer Properties
Recent studies have highlighted the anticancer potential of tetrahydropyridine derivatives. For instance, a derivative similar to this compound demonstrated significant cytotoxicity against various cancer cell lines. In vitro tests showed IC50 values in the low micromolar range against human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cells .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 5.0 |
| CaCo-2 | 4.5 |
| 3T3-L1 | 6.0 |
The compound's mechanism involves the inhibition of key enzymes involved in cancer cell proliferation. It has been shown to inhibit human deacetylase sirtuin 2 (HDSirt2) and carbonic anhydrase (CA), which are critical in tumor growth and metastasis . Additionally, it exhibits activity against cyclooxygenases (COX-1 and COX-2), which are implicated in inflammation and cancer progression.
Neuroprotective Effects
Research indicates that tetrahydropyridine derivatives may also possess neuroprotective properties. In animal models of neurodegenerative diseases, compounds structurally related to this compound improved cognitive function and reduced oxidative stress markers .
Study on Antitumor Activity
In a recent study published in ACS Omega, researchers synthesized a series of tetrahydropyridine derivatives and evaluated their antitumor activity against a panel of human cancer cell lines. The most promising derivative exhibited an IC50 of 2.76 µM against ovarian adenocarcinoma cells (OVXF 899), demonstrating high selectivity for this cell line compared to others .
Neuroprotective Study
Another study focused on the neuroprotective effects of tetrahydropyridine derivatives in models of Parkinson's disease. The compounds were found to increase levels of neurotransmitters such as dopamine and acetylcholine while reducing markers of oxidative stress . This suggests potential therapeutic applications for neurodegenerative conditions.
特性
CAS番号 |
648901-31-9 |
|---|---|
分子式 |
C12H14N2O3 |
分子量 |
234.25 g/mol |
IUPAC名 |
4-(2-methoxy-5-nitrophenyl)-1,2,3,6-tetrahydropyridine |
InChI |
InChI=1S/C12H14N2O3/c1-17-12-3-2-10(14(15)16)8-11(12)9-4-6-13-7-5-9/h2-4,8,13H,5-7H2,1H3 |
InChIキー |
DWMMNJAHLFTPNK-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])C2=CCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















